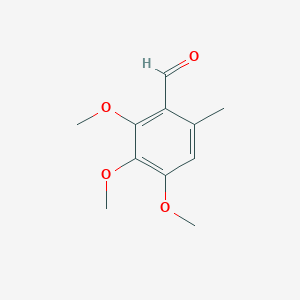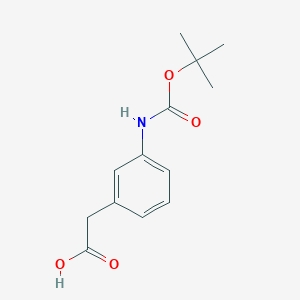
Ácido N-Boc-3-aminofenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-aminophenylacetic acid, also known as 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid, is a compound widely used in organic synthesis and chemical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-aminophenylacetic acid. This compound is often utilized as a building block in the synthesis of more complex molecules due to its stability and reactivity .
Aplicaciones Científicas De Investigación
N-Boc-3-aminophenylacetic acid is extensively used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-aminophenylacetic acid typically involves the protection of the amino group in 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in a mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred and cooled in an ice bath, followed by the addition of Boc anhydride. After stirring at room temperature for several hours, the product is extracted and purified.
Industrial Production Methods
Industrial production methods for N-Boc-3-aminophenylacetic acid generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-aminophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Coupling: Carbodiimides like EDCI or DCC are used in the presence of coupling agents.
Major Products Formed
Substitution: Various substituted derivatives depending on the alkyl halide used.
Deprotection: 3-aminophenylacetic acid.
Coupling: Peptide derivatives and other amide-containing compounds.
Mecanismo De Acción
The mechanism of action of N-Boc-3-aminophenylacetic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for subsequent functionalization and incorporation into larger molecular frameworks .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-3-iodoazetidine: Another Boc-protected amino acid derivative used in similar synthetic applications.
N-Boc-3-aminopropionic acid: A related compound with a similar structure but different reactivity due to the presence of a propionic acid moiety
Uniqueness
N-Boc-3-aminophenylacetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This makes it particularly useful in the synthesis of complex organic molecules and peptide derivatives .
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDALVJLSFYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375440 |
Source


|
| Record name | N-Boc-3-aminophenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123036-51-1 |
Source


|
| Record name | N-Boc-3-aminophenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
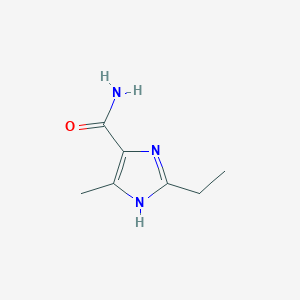
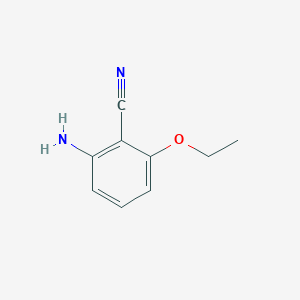
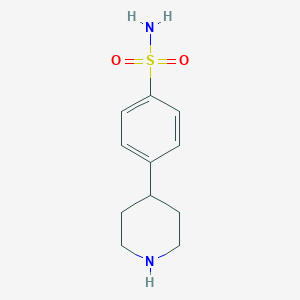
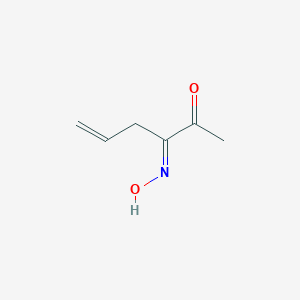
![1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B53444.png)
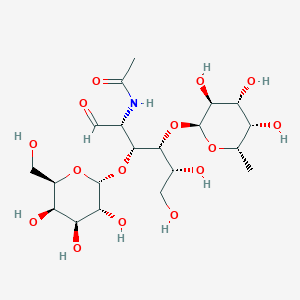

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
